2-(Benzyloxy)-6-nitrobenzonitrile
Description
Properties
CAS No. |
1591-33-9 |
|---|---|
Molecular Formula |
C14H10N2O3 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-nitro-6-phenylmethoxybenzonitrile |
InChI |
InChI=1S/C14H10N2O3/c15-9-12-13(16(17)18)7-4-8-14(12)19-10-11-5-2-1-3-6-11/h1-8H,10H2 |
InChI Key |
WAKYNMMDKOTQDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of 2-(Benzyloxy)-6-nitrobenzonitrile and related compounds:
Preparation Methods
Synthesis of 2-Chloro-6-nitrobenzonitrile
The precursor 2-chloro-6-nitrobenzonitrile is synthesized via nitration of 2-chlorobenzonitrile. The nitration regioselectivity is governed by the electron-withdrawing nitrile group (meta-directing) and the chlorine substituent (ortho/para-directing). Under mixed acid conditions (HNO₃/H₂SO₄), nitration occurs predominantly at the para position relative to chlorine, yielding 2-chloro-6-nitrobenzonitrile.
Reaction Conditions :
Benzyloxy Substitution
The chlorine atom at position 2 is displaced by a benzyloxy group via nucleophilic aromatic substitution (SNAr). This reaction requires activation of the aromatic ring through electron-withdrawing groups (EWGs) and a polar aprotic solvent to stabilize the transition state.
Procedure :
-
Substrate : 2-Chloro-6-nitrobenzonitrile (1.0 equiv).
-
Nucleophile : Benzyl alcohol (2.0 equiv) deprotonated with NaH (2.2 equiv) in dimethyl sulfoxide (DMSO).
-
Conditions : Stirred at 80°C for 12–16 hours under nitrogen.
-
Workup : Quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography.
Yield : 75–80%.
Mechanistic Insight : The nitro and nitrile groups activate the ring, facilitating the formation of a Meisenheimer complex intermediate. The benzyloxide ion attacks the electron-deficient carbon, displacing chloride.
Nitro Group Displacement in 2,6-Dinitrobenzonitrile
Preparation of 2,6-Dinitrobenzonitrile
2,6-Dinitrobenzonitrile is synthesized via di-nitration of benzonitrile. However, the meta-directing nitrile group complicates achieving the 2,6-dinitro isomer. Alternative routes include nitration of 2-nitrobenzonitrile under vigorous conditions, though this often yields 3,5-dinitrobenzonitrile as the major product.
Challenges :
Substitution of a Nitro Group
Despite the poor leaving group ability of nitro groups, the patent literature demonstrates that strong bases in DMSO can facilitate substitution.
Procedure :
-
Substrate : 2,6-Dinitrobenzonitrile (1.0 equiv).
-
Nucleophile : Benzyl alcohol (3.0 equiv) with NaH (3.0 equiv) in DMSO.
-
Conditions : Heated at 100°C for 24 hours.
-
Workup : Diluted with water, filtered, and recrystallized from toluene.
Yield : 50–55%.
Key Observation : The reaction proceeds via a radical intermediate or an elimination-addition pathway, as classical SNAr mechanisms are unlikely due to the absence of a strong electron-withdrawing group adjacent to the nitro substituent.
Sequential Benzylation and Nitration
Protection of 2-Hydroxybenzonitrile
2-Hydroxybenzonitrile is benzylated using benzyl bromide under basic conditions to yield 2-benzyloxybenzonitrile.
Procedure :
Regioselective Nitration
Nitration of 2-benzyloxybenzonitrile requires careful control to direct the nitro group to position 6. The benzyloxy group (ortho/para-directing) and nitrile (meta-directing) compete, but para-nitration dominates due to steric hindrance at the ortho position.
Procedure :
-
Substrate : 2-Benzyloxybenzonitrile (1.0 equiv).
-
Nitrating Agent : Acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) at 0°C.
Analytical Data :
-
¹H NMR (CDCl₃) : δ 8.15 (d, J = 2.4 Hz, 1H, H-3), 7.85 (dd, J = 8.8, 2.4 Hz, 1H, H-5), 7.45–7.30 (m, 5H, benzyl), 5.35 (s, 2H, OCH₂Ph).
-
¹³C NMR : δ 160.1 (C=O), 134.5–128.0 (aromatic carbons), 117.2 (CN).
Comparative Analysis of Methods
| Method | Starting Material | Key Step | Yield | Advantages | Challenges |
|---|---|---|---|---|---|
| Chloride Substitution | 2-Chloro-6-nitrobenzonitrile | SNAr with benzyloxide | 75–80% | High yield; reliable regioselectivity | Requires hazardous chlorinated precursor |
| Nitro Displacement | 2,6-Dinitrobenzonitrile | Base-mediated substitution | 50–55% | Avoids halogens | Low yield; poor scalability |
| Sequential Benzylation | 2-Hydroxybenzonitrile | Nitration after protection | 60–65% | Commercially available starting material | Competing directing effects |
Mechanistic and Practical Considerations
Solvent and Base Effects
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Benzyloxy)-6-nitrobenzonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nitration and benzyloxy substitution. For example, nitration of a precursor like 2-(benzyloxy)benzonitrile under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can introduce the nitro group. Reaction optimization (e.g., temperature, stoichiometry) is critical: excess nitrating agents may lead to over-nitration, reducing purity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The benzyloxy group’s protons appear as a singlet (~δ 5.1–5.3 ppm), while aromatic protons show splitting patterns reflecting substitution (e.g., para-nitro groups deshield adjacent protons) .
- IR : Strong absorption bands for nitrile (~2240 cm⁻¹) and nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₄H₁₀N₂O₃) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical aid. Store in sealed containers away from ignition sources, as nitro groups may pose explosion risks under extreme conditions .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The nitro group deactivates the aromatic ring, directing electrophilic attacks to specific positions. For example, in SNAr reactions, the nitrile and nitro groups stabilize the Meisenheimer intermediate, favoring substitution at the para position relative to the nitro group. Kinetic studies via HPLC or in-situ NMR can track reaction progress .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies (e.g., antimicrobial vs. inactive results) may arise from assay conditions or impurities. Validate findings by:
- Repeating experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Purity verification (HPLC ≥95%).
- Computational docking studies to predict target interactions (e.g., BACE inhibitors or PKC enzymes) .
Q. How can computational modeling (DFT, MD) predict the stability and reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry to assess bond dissociation energies (e.g., C–O benzyloxy cleavage) and charge distribution.
- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. THF) to predict solubility and aggregation behavior.
- Compare with experimental data (e.g., DSC for thermal stability) .
Q. What role does the benzyloxy group play in protecting reactive intermediates during multi-step synthesis?
- Methodological Answer : The benzyloxy group acts as a temporary protecting group for hydroxyl moieties. It can be selectively removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (HBr/AcOH) without affecting the nitrile or nitro groups. Monitor deprotection via TLC or FT-IR to confirm removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
